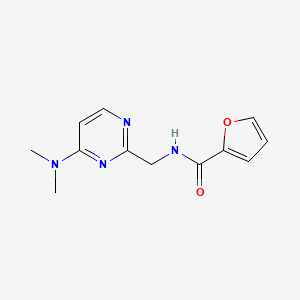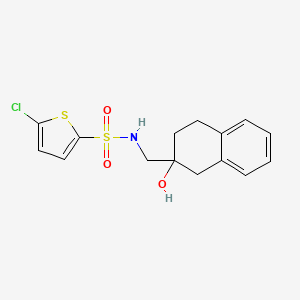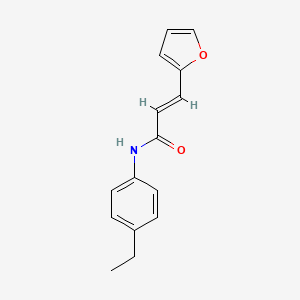![molecular formula C13H16N2O3 B2891311 methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate CAS No. 339018-14-3](/img/structure/B2891311.png)
methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate is an organic compound characterized by its unique hydrazone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazone functional group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Hydrazone Formation: : The synthesis typically begins with the reaction of 2,4-dimethylphenylhydrazine with an appropriate β-keto ester, such as methyl acetoacetate. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.
Reaction Conditions
- Solvent: Ethanol
- Temperature: Reflux
- Time: 2-4 hours
-
Purification: : The crude product is purified by recrystallization from ethanol or by column chromatography, depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydrazone group can undergo oxidation to form the corresponding azo compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazones
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Ligand Design: It can be used in the design of ligands for coordination chemistry, aiding in the development of new catalysts.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, targeting bacterial and fungal pathogens.
Cancer Research: Some studies suggest that hydrazone derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.
Industry
Dye Precursors: The compound can be used in the synthesis of azo dyes, which are widely used in the textile industry.
Polymer Additives: It may be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The biological activity of methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate is often attributed to its ability to interact with cellular proteins and enzymes. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2Z)-2-[2-(phenyl)hydrazin-1-ylidene]-3-oxobutanoate: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.
Uniqueness
The presence of the 2,4-dimethylphenyl group in methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
339018-14-3 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
methyl 2-[(2,4-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-8-5-6-11(9(2)7-8)14-15-12(10(3)16)13(17)18-4/h5-7,16H,1-4H3 |
Clave InChI |
XDMRXFSPCGQWHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B2891229.png)


![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)



![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)



